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Compound of Interest

Compound Name: Pentadecan-8-ol

Cat. No.: B157577 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pentadecan-8-ol (C₁₅H₃₂O) is a secondary fatty alcohol with a range of potential applications,

including in the formulation of cosmetics and pharmaceuticals, and as a research tool for

studying cell membrane dynamics.[1] Its amphiphilic nature, consisting of a long hydrophobic

carbon chain and a hydrophilic hydroxyl group, allows it to interact with biological membranes,

where it may influence fluidity and permeability.[1] Furthermore, long-chain fatty alcohols like

Pentadecan-8-ol have demonstrated antimicrobial properties, suggesting their potential as

active ingredients or excipients in various formulations.[1]

Accurate and robust analytical methods are essential for the quality control, characterization,

and mechanistic studies of Pentadecan-8-ol. This document provides detailed application

notes and protocols for the characterization of Pentadecan-8-ol using several key analytical

techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance

(NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties of Pentadecan-8-ol
A summary of the key physicochemical properties of Pentadecan-8-ol is presented in the table

below. This information is crucial for sample handling, method development, and data

interpretation.
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Property Value Source

Molecular Formula C₁₅H₃₂O [1]

Molecular Weight 228.41 g/mol [1]

CAS Number 1653-35-6 [1]

Boiling Point 290.2 °C at 760 mmHg ChemSrc

Density 0.833 g/cm³ ChemSrc

Flash Point 114.7 °C ChemSrc

LogP 5.068 ChemSrc

Topological Polar Surface Area 20.2 Å² [1]

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile

and semi-volatile compounds like Pentadecan-8-ol. Due to its relatively high boiling point,

derivatization is often employed to increase its volatility and improve chromatographic peak

shape.

Experimental Protocol
a) Sample Preparation and Derivatization (TMS Derivatization)

Sample Preparation: Accurately weigh 1-5 mg of Pentadecan-8-ol into a clean, dry glass

vial.

Dissolution: Dissolve the sample in 500 µL of a suitable solvent such as pyridine or N,N-

dimethylformamide.

Derivatization: Add 100 µL of a trimethylsilyl (TMS) derivatizing agent, such as N,O-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
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Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete

derivatization of the hydroxyl group to a TMS ether.

Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS

system.

b) GC-MS Instrumentation and Conditions

Parameter Recommended Setting

GC System Agilent 7890B or equivalent

MS System Agilent 5977A or equivalent

Column
HP-5ms (30 m x 0.25 mm, 0.25 µm film

thickness) or similar non-polar capillary column

Injection Volume 1 µL

Injector Temperature 280 °C

Injection Mode Split (split ratio 20:1)

Carrier Gas Helium at a constant flow of 1.0 mL/min

Oven Temperature Program
Initial temperature of 100 °C, hold for 2 min,

ramp at 10 °C/min to 280 °C, hold for 10 min

Transfer Line Temperature 280 °C

Ion Source Temperature 230 °C

Quadrupole Temperature 150 °C

Ionization Energy 70 eV (Electron Impact - EI)

Mass Scan Range m/z 40-500

Data Presentation: Mass Spectrometry
The mass spectrum of Pentadecan-8-ol is characterized by specific fragmentation patterns.

While the molecular ion peak (M+) at m/z 228 may be weak or absent, characteristic fragment

ions are observed.
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m/z Value Interpretation

213 [M-CH₃]⁺

199 [M-C₂H₅]⁺

129 Characteristic fragment

111 Characteristic fragment

69 Characteristic fragment

Note: The fragmentation pattern of the TMS-derivatized alcohol will be different and will show

characteristic ions for the TMS group (e.g., m/z 73).

Experimental Workflow: GC-MS Analysis

Sample Preparation GC-MS Analysis

Pentadecan-8-ol Sample Add Solvent Add TMS Reagent Heat at 60-70°C Inject into GC Chromatographic Separation Electron Ionization Mass Detection Data Acquisition & Analysis

Click to download full resolution via product page

Caption: Workflow for the GC-MS analysis of Pentadecan-8-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of

Pentadecan-8-ol, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol
a) Sample Preparation

Sample Preparation: Dissolve 5-10 mg of Pentadecan-8-ol in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃).
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Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur

pipette directly into a clean, dry 5 mm NMR tube.

Internal Standard: For precise chemical shift referencing, a small amount of

tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

b) NMR Instrumentation and Parameters

Parameter ¹H NMR ¹³C NMR

Spectrometer
Bruker Avance 400 MHz or

equivalent

Bruker Avance 100 MHz or

equivalent

Solvent CDCl₃ CDCl₃

Temperature 298 K 298 K

Pulse Program zg30 zgpg30

Number of Scans 16 1024

Relaxation Delay 1.0 s 2.0 s

Spectral Width 12 ppm 220 ppm

Data Presentation: NMR Spectroscopy
The ¹H and ¹³C NMR spectra of Pentadecan-8-ol will exhibit characteristic signals

corresponding to the different chemical environments of the protons and carbons in the

molecule.

¹H NMR Data (Predicted)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.6 m 1H H-8 (CH-OH)

~1.5 m 4H H-7, H-9

~1.2-1.4 br s 22H CH₂ chain

~0.9 t 6H H-1, H-15 (CH₃)

~1.6 s 1H OH

¹³C NMR Data (Predicted)

Chemical Shift (δ, ppm) Assignment

~72 C-8 (CH-OH)

~37 C-7, C-9

~32 C-2, C-14

~29 C-3 to C-6, C-10 to C-13

~25 C-6, C-10

~22 C-1, C-15

~14 C-1, C-15 (CH₃)

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental

conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in a molecule. For Pentadecan-8-ol, it is particularly useful for confirming the

presence of the hydroxyl (-OH) group.

Experimental Protocol
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a) Sample Preparation (KBr Pellet Method)

Grinding: Grind 1-2 mg of Pentadecan-8-ol with approximately 100-200 mg of dry potassium

bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10

tons) to form a thin, transparent pellet.

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

b) FTIR Instrumentation and Parameters

Parameter Recommended Setting

Spectrometer PerkinElmer Spectrum Two or equivalent

Technique Transmission

Spectral Range 4000 - 400 cm⁻¹

Resolution 4 cm⁻¹

Number of Scans 16

Background

A background spectrum of the empty sample

compartment or a pure KBr pellet should be

collected.

Data Presentation: FTIR Spectroscopy
The FTIR spectrum of Pentadecan-8-ol will display characteristic absorption bands.
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Wavenumber (cm⁻¹) Vibration Functional Group

~3300 (broad) O-H stretch Alcohol (-OH)

~2920, ~2850 C-H stretch Alkane (-CH₂, -CH₃)

~1465 C-H bend Alkane (-CH₂)

~1375 C-H bend Alkane (-CH₃)

~1100 C-O stretch Secondary Alcohol

Biological Relevance and Potential Mechanism of
Action
Pentadecan-8-ol's amphiphilic structure allows it to insert into the phospholipid bilayer of cell

membranes. This interaction can disrupt the membrane's integrity and fluidity, which is a

proposed mechanism for its observed antimicrobial activity. By altering the membrane

properties, it may interfere with essential cellular processes such as transport and signaling.

Conceptual Diagram: Interaction with Cell Membrane
Caption: Proposed mechanism of Pentadecan-8-ol's antimicrobial activity.

Conclusion
The analytical methods described in these application notes provide a comprehensive

framework for the characterization of Pentadecan-8-ol. The combination of GC-MS, NMR, and

FTIR spectroscopy allows for the unambiguous identification, structural elucidation, and purity

assessment of this long-chain secondary alcohol. The provided protocols and data tables serve

as a valuable resource for researchers, scientists, and drug development professionals working

with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Pentadecan-8-ol
https://www.benchchem.com/product/b157577#analytical-methods-for-pentadecan-8-ol-characterization
https://www.benchchem.com/product/b157577#analytical-methods-for-pentadecan-8-ol-characterization
https://www.benchchem.com/product/b157577#analytical-methods-for-pentadecan-8-ol-characterization
https://www.benchchem.com/product/b157577#analytical-methods-for-pentadecan-8-ol-characterization
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b157577?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

